N-(1H-indol-4-ylmethyl)-N-(thien-2-ylmethyl)amine oxalate
Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
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This involves analyzing the compound’s molecular structure, including its atomic arrangement and any functional groups present.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including what types of reactions it undergoes and the conditions required for these reactions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Safety And Hazards
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Future Directions
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Please consult with a professional chemist or a reliable scientific database for more specific information. It’s always important to handle chemicals safely and responsibly.
properties
IUPAC Name |
1-(1H-indol-4-yl)-N-(thiophen-2-ylmethyl)methanamine;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2S.C2H2O4/c1-3-11(13-6-7-16-14(13)5-1)9-15-10-12-4-2-8-17-12;3-1(4)2(5)6/h1-8,15-16H,9-10H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTILDBVRSEONT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)CNCC3=CC=CS3.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indol-4-ylmethyl)-N-(thien-2-ylmethyl)amine oxalate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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